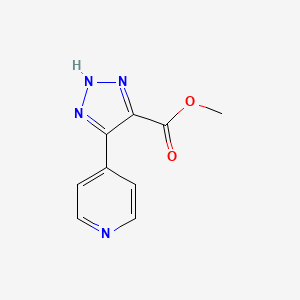

Methyl 5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a triazole ring fused with a pyridine moiety, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by esterification to introduce the methyl carboxylate group . The reaction conditions often require the use of copper(I) catalysts and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridine or triazole rings.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) in hydrogen atmosphere.

Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions include various substituted triazoles and pyridines, which can be further utilized in different applications .

Scientific Research Applications

Methyl 5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly as a scaffold for designing enzyme inhibitors.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The pyridine moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

- N,N′-Di(pyridin-4-yl)-pyridine-3,5-dicarboxamide

- 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid

- Benzyl 1,2,3-triazine-5-carboxylate

Uniqueness: Methyl 5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate stands out due to its unique combination of the triazole and pyridine rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

Methyl 5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate is a compound that belongs to the class of triazole derivatives, which have garnered significant attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a triazole ring bonded to a pyridine moiety and a carboxylate group. This unique arrangement contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may act as an enzyme inhibitor or modulator within specific biochemical pathways. For instance, studies suggest that triazole derivatives can inhibit enzymes related to cancer progression and inflammation by blocking key signaling pathways such as NF-κB and reducing reactive oxygen species (ROS) generation .

Anticancer Activity

Research has demonstrated that triazole derivatives exhibit anticancer properties. For example, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro studies indicate that these compounds can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting G2/M phase arrest .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Some related triazole compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria as well as fungal strains. However, specific data on the antimicrobial efficacy of this particular compound remains limited .

Neuroprotective Effects

Emerging studies suggest potential neuroprotective effects associated with triazole derivatives. For instance, related compounds have been shown to enhance blood-brain barrier permeability and exhibit anti-inflammatory properties in neurodegenerative models. These effects are believed to be mediated through the inhibition of neuroinflammation and oxidative stress pathways .

Case Studies

Properties

IUPAC Name |

methyl 5-pyridin-4-yl-2H-triazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-15-9(14)8-7(11-13-12-8)6-2-4-10-5-3-6/h2-5H,1H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJVYEURSSLXCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNN=C1C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.